Linker Length-Dependent PROTAC Degradation Activity: PEG2 vs. PEG3 vs. PEG4 Direct Comparison
In a direct comparative evaluation of linker-length effects on PROTAC-mediated degradation of the estrogen receptor alpha (ERα), compounds bearing PEG2, PEG3, and PEG4 linkers (LCL-ER(dec)-P2, LCL-ER(dec), and LCL-ER(dec)-P4, respectively) were synthesized and tested. All three homologs exhibited comparable ERα binding affinity (IC₅₀ = 30–50 nM), demonstrating that linker length did not appreciably alter binary target engagement [1]. However, in degradation activity assays, the PEG3-containing construct displayed the highest ERα degradation activity, while the PEG2 and PEG4 variants showed reduced degradation efficiency [1]. This finding demonstrates that PEG2 is not merely a shorter version of PEG3 or PEG4; rather, it represents a distinct conformational constraint that yields quantitatively different degradation outcomes for the same target protein [1].
| Evidence Dimension | ERα degradation activity (PROTAC-mediated) |
|---|---|
| Target Compound Data | PEG2 linker construct (LCL-ER(dec)-P2) showed reduced ERα degradation activity compared to PEG3 variant |
| Comparator Or Baseline | PEG3 linker construct (LCL-ER(dec)): highest degradation activity; PEG4 linker construct (LCL-ER(dec)-P4): reduced activity |
| Quantified Difference | IC₅₀ (binding): 30–50 nM for all three homologs (no significant difference); Degradation activity: PEG3 > PEG2 ≈ PEG4 (quantitative ranking reported, specific DC₅₀ values not provided in abstract) |
| Conditions | In vitro ERα degradation assays in cell-based systems; PROTAC constructs with decoy nucleic acid targeting strategy |
Why This Matters
Selection of Thiol-PEG2-acid as the linker component for a PROTAC construct is not interchangeable with PEG3 or PEG4 homologs; the PEG2 length imposes a specific ternary complex geometry that may be suboptimal or optimal depending on the target protein and E3 ligase pair, necessitating empirical linker-length screening.
- [1] MEDCHEM NEWS Vol.33 No.2. Optimization of Linker Length in Decoy Nucleic Acid-Type PROTACs: Comparison of PEG2, PEG3, and PEG4 Linkers. Pharmaceutical Society of Japan, 2023, pp. 24. View Source
